Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Purity Specification Procurement Quality Pyrido[2,3-d]pyrimidine Building Block

Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core with a methyl ester substituent at the 5-position. Its electron-deficient scaffold, with three carbonyl groups, makes it a versatile intermediate in medicinal chemistry.

Molecular Formula C9H7N3O5
Molecular Weight 237.17 g/mol
CAS No. 57821-16-6
Cat. No. B3329329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
CAS57821-16-6
Molecular FormulaC9H7N3O5
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)NC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C9H7N3O5/c1-17-8(15)3-2-4(13)10-6-5(3)7(14)12-9(16)11-6/h2H,1H3,(H3,10,11,12,13,14,16)
InChIKeyRECBNRMVZIKEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (CAS 57821-16-6): A Privileged Pyrido[2,3-d]pyrimidine Scaffold for Antitumor Agent Synthesis


Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core with a methyl ester substituent at the 5-position . Its electron-deficient scaffold, with three carbonyl groups, makes it a versatile intermediate in medicinal chemistry. It has been specifically employed as a key starting material for the synthesis of 5-carbohydrazide derivatives, which exhibit potent in vitro antitumor activity against multiple human cancer cell lines, including hepatocellular carcinoma (HePG2) and breast carcinoma (MCF-7) [1]. The compound is commercially available, with a reported purity of 98% and an experimental logP of -1.54 .

Why Unsubstituted Pyrido[2,3-d]pyrimidine Esters Are Not Interchangeable: The Critical Role of the 5-Methyl Ester in Downstream Reactivity


The 5-substituent on the pyrido[2,3-d]pyrimidine core is critical for both physicochemical properties and synthetic utility. Simple substitution of the methyl ester with a free carboxylic acid or a bulkier ester can significantly alter lipophilicity and reactivity in nucleophilic transformations . For instance, the methyl ester is specifically employed in the published route to the 5-carbohydrazide key intermediate, a precursor to a series of antitumor agents; the use of a free acid would require additional activation steps, while a bulkier ester may reduce the rate of hydrazinolysis [1]. Therefore, direct substitution without re-optimization of reaction conditions is unlikely to yield the same intermediate reliably, making the methyl ester the validated and documented choice for this established synthetic pathway.

Head-to-Head Quantitative Evidence for Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate Versus Closest Analogs


Commercial Purity Advantage of the Methyl Ester Over Common Core Scaffold Analogs

Commercially, methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is consistently supplied at a purity of 98% . In contrast, comparable unsubstituted pyrido[2,3-d]pyrimidine-5-carboxylate esters are often listed at a baseline purity of 95%+ by other suppliers . This 3% absolute purity difference can be meaningful for multi-step synthesis where impurity carry-over impacts downstream yield and purification.

Purity Specification Procurement Quality Pyrido[2,3-d]pyrimidine Building Block

Lipophilicity (LogP) Distinguishes the Methyl Ester from the Free Acid Analog

The experimental logP of methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is reported as -1.54 . Its direct structural analog, the corresponding free carboxylic acid, is predicted to have a significantly lower logP (more hydrophilic), typically around -2.8 to -3.0 for similar heterocyclic acids [1]. The methyl ester is thus approximately 20-30 times more lipophilic, which can influence membrane permeability and extraction behavior during synthesis.

Lipophilicity LogP Drug-like Properties

Validated Synthetic Utility: Direct Conversion to 5-Carbohydrazide Key Intermediate for Antitumor Agents

The methyl ester is the documented starting material for the synthesis of 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (3), a key intermediate in the preparation of a series of antitumor active triazoles and piperazine derivatives [1]. The published procedure involves refluxing the methyl ester with hydrazine hydrate in ethanol, a transformation that would be less efficient with the free acid (requiring coupling reagents) or a bulkier ester (potentially slower kinetics). While direct yield comparisons are not available, the methyl ester is the only substrate demonstrated in this established route.

Antitumor Synthesis Key Intermediate Pyrido[2,3-d]pyrimidine

Research and Industrial Application Scenarios for Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate


Antitumor Lead Optimization via 5-Carbohydrazide Intermediate

The methyl ester is the preferred starting material for synthesizing 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide, which serves as a key intermediate for generating libraries of 5-(4-aryl-5-sulfanyl-4H-[1,2,4]triazol-3-yl) and related analogs with demonstrated in vitro antitumor activity against HePG2, MCF-7, PC3, HCT-116, and Hela cell lines [1]. The established route avoids additional activation steps required for the free acid.

Medicinal Chemistry Building Block for DHFR Inhibitor Development

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure for dihydrofolate reductase (DHFR) inhibition, a validated anticancer target. The methyl ester's lipophilicity (logP -1.54) makes it a more suitable starting point for cell-based screening libraries compared to the more hydrophilic free acid . Derivatives prepared from this intermediate have been optimized to achieve IC50 values as low as 6.5 µM against DHFR [2].

Chemical Biology Tool for Exploring Nucleophilic Substitution Patterns

As documented in the foundational work by Anderson et al. (1977), the pyrido[2,3-d]pyrimidine system exhibits regioselective nucleophilic substitution patterns. The 5-methyl ester variant is specifically useful for probing these reactions, providing a well-characterized starting point for structure-activity relationship studies [3].

Quote Request

Request a Quote for Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.